2',5'-Dideoxyuridine

Vue d'ensemble

Description

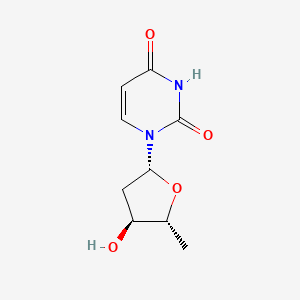

La 2’,5’-Didésoxyuridine est un analogue de nucléoside caractérisé par l’absence de groupes hydroxyle aux positions 2’ et 5’ de la partie ribose.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de la 2’,5’-didésoxyuridine implique généralement l’iodation et l’azidation séquentielles de la 5-[4-(1-décyl)-1,2,3-triazol-1-yl]méthyl-2’-désoxyuridine. Cela est suivi d’une cycloaddition dipolaire-1,3 de l’azide intermédiaire avec une oléfine sous catalyse du cuivre (I), conduisant à un rendement de 75 à 85 % .

Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques pour la 2’,5’-didésoxyuridine ne soient pas largement documentées, l’approche générale implique une synthèse à grande échelle utilisant les voies de synthèse susmentionnées, assurant un rendement élevé et une pureté élevée grâce à des conditions de réaction optimisées et des techniques de purification.

Analyse Des Réactions Chimiques

Types de réactions : La 2’,5’-didésoxyuridine subit diverses réactions chimiques, notamment :

Réactions de substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier à la position 5’.

Réactions de cycloaddition : L’azide intermédiaire formé pendant la synthèse peut participer à des réactions de cycloaddition dipolaire-1,3.

Réactifs et conditions courants :

Iodation et azidation : L’iode et les réactifs azidés sont couramment utilisés dans les étapes initiales de la synthèse.

Catalyse au cuivre (I) : Le cuivre (I) est utilisé comme catalyseur dans les réactions de cycloaddition.

Produits principaux : Le produit principal de ces réactions est la 2’,5’-didésoxyuridine elle-même, avec des modifications potentielles selon les substituants spécifiques introduits pendant la synthèse .

Applications De Recherche Scientifique

2',5'-Dideoxyuridine is a modified nucleoside with several research applications, primarily related to its ability to inhibit DNA synthesis . It is often used in the study of antiviral and anticancer mechanisms .

Inhibition of DNA Synthesis

This compound derivatives have demonstrated the ability to inhibit DNA synthesis without significantly affecting RNA synthesis . For instance, studies have shown that compounds such as 5'-(Bromoacetamido)-2',5'-dideoxyuridine and its derivatives can inhibit DNA synthesis in L1210 leukemia cells .

Potential Inhibitors of Enzymes

These compounds are synthesized as potential inhibitors of enzymes that metabolize pyrimidine nucleosides . By modifying the 5-position with groups like bromo, iodo, fluoro, and ethyl, researchers can create derivatives with specific inhibitory effects .

Cytotoxicity

This compound derivatives have shown cytotoxicity to various cell lines, including H.Ep.-2 and L1210 cells in culture . Specific compounds have also exhibited activity in the P388 mouse leukemia screen, indicating their potential as anticancer agents .

Analogs

5-Iodo-2'-deoxyuridine (IdUrd) is a pyrimidine analog with antiviral activity against vaccinia virus and is used as a radiosensitizer in human cancer studies . Similarly, 5-Bromo-2'-deoxyuridine (BrdU) is used for identifying neuron precursors and tracing neuroblasts in the central nervous system .

Cell Proliferation Studies

Mécanisme D'action

Le mécanisme d’action de la 2’,5’-didésoxyuridine implique son incorporation dans l’ADN, où elle agit comme un terminateur de chaîne. Cela empêche l’élongation du brin d’ADN, inhibant ainsi la synthèse de l’ADN. Le composé cible la thymidylate synthétase, une enzyme essentielle à la synthèse de l’ADN .

Composés similaires :

2’-Désoxyuridine : Contrairement à la 2’,5’-didésoxyuridine, ce composé conserve le groupe hydroxyle à la position 5’ et est utilisé dans le diagnostic des anémies mégaloblastiques.

5-Iodo-2’-désoxyuridine : Ce composé est similaire en structure mais contient un atome d’iode à la position 5’.

Unicité : La 2’,5’-didésoxyuridine est unique en raison de l’absence de groupes hydroxyle aux positions 2’ et 5’, ce qui modifie considérablement ses propriétés chimiques et son activité biologique par rapport à d’autres analogues de nucléosides .

Comparaison Avec Des Composés Similaires

2’-Deoxyuridine: Unlike 2’,5’-dideoxyuridine, this compound retains the hydroxyl group at the 5’ position and is used in the diagnosis of megaloblastic anemias.

5-Iodo-2’-Deoxyuridine: This compound is similar in structure but contains an iodine atom at the 5’ position.

Uniqueness: 2’,5’-Dideoxyuridine is unique due to the absence of hydroxyl groups at both the 2’ and 5’ positions, which significantly alters its chemical properties and biological activity compared to other nucleoside analogs .

Activité Biologique

2',5'-Dideoxyuridine (ddUrd) is a synthetic nucleoside analog of deoxyuridine, notable for its unique biological activities, particularly in antiviral and anticancer research. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

This compound is characterized by the absence of hydroxyl groups at the 2' and 5' positions of the sugar moiety. This structural modification impedes the incorporation of ddUrd into DNA, thereby inhibiting DNA synthesis. The compound primarily exerts its biological effects through:

- Inhibition of Viral Replication : ddUrd has shown effectiveness against various viruses, including herpes simplex virus (HSV) and other DNA viruses.

- Antitumor Activity : It exhibits cytotoxic effects against several cancer cell lines by disrupting DNA synthesis.

Antiviral Activity

Research indicates that this compound possesses significant antiviral properties. It has been shown to inhibit the replication of HSV type 1 in vitro without causing substantial toxicity to host cells. The therapeutic index of ddUrd is enhanced compared to other nucleoside analogs due to its selective action against viral replication mechanisms while sparing normal cellular functions .

Case Study: Antiviral Efficacy

A study investigating the antiviral efficacy of ddUrd demonstrated that treatment with ddUrd resulted in a significant reduction in viral load in infected cell cultures. The compound's effectiveness was assessed using a plaque reduction assay, yielding an IC50 value indicative of its potency against HSV .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Its ability to inhibit DNA synthesis makes it a candidate for cancer therapy, particularly for tumors that are sensitive to nucleoside analogs.

Research Findings

- Cell Line Studies : In vitro studies have shown that ddUrd exhibits cytotoxicity against several cancer cell lines, including Sarcoma 180 and L1210 cells. The compound demonstrated an ED50 (effective dose for 50% inhibition) significantly lower than many conventional chemotherapeutics, suggesting its potential as a therapeutic agent .

- Mechanism of Action : The mechanism involves the inhibition of thymidine kinase and subsequent interference with nucleotide metabolism, leading to decreased DNA replication in cancer cells .

Comparative Biological Activity

A comparative analysis of various dideoxyuridine derivatives highlights the unique profile of this compound:

| Compound | Antiviral Activity | Cytotoxicity (ED50) | Therapeutic Index |

|---|---|---|---|

| This compound (ddUrd) | High | Low (1 µM) | High |

| 5-Iodo-2'-deoxyuridine | Moderate | Moderate (5 µM) | Moderate |

| 5-Trifluoromethyl-5'-amino-ddU | Low | High (40 µM) | Low |

This table illustrates that ddUrd maintains a favorable balance between antiviral efficacy and cytotoxicity compared to other derivatives.

Clinical Implications

The promising biological activity of this compound has led to its exploration in clinical settings:

- Combination Therapies : Ongoing research is investigating the use of ddUrd in combination with other chemotherapeutic agents to enhance efficacy while reducing side effects.

- Phase II Trials : Clinical trials are assessing the effectiveness of ddUrd in treating specific cancers, with preliminary results indicating potential benefits in patient outcomes .

Propriétés

IUPAC Name |

1-[(2R,4S,5R)-4-hydroxy-5-methyloxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4/c1-5-6(12)4-8(15-5)11-3-2-7(13)10-9(11)14/h2-3,5-6,8,12H,4H2,1H3,(H,10,13,14)/t5-,6+,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDCFKLBIAIKUKB-GKROBHDKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CC(O1)N2C=CC(=O)NC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](C[C@@H](O1)N2C=CC(=O)NC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00332151 | |

| Record name | 2',5'-Dideoxyuridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00332151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35959-50-3 | |

| Record name | 2',5'-Dideoxyuridine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03274 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2',5'-Dideoxyuridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00332151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 5'-amino analogs of 2',5'-dideoxyuridine, such as 5-iodo-5'-amino-2',5'-dideoxyuridine (AIU), primarily act as antiviral agents by being incorporated into the DNA of virus-infected cells. This incorporation disrupts viral DNA synthesis and replication. Research shows that AIU is specifically phosphorylated by the thymidine kinase encoded by herpes simplex virus type 1 (HSV-1), making it particularly effective against herpesviruses. [] Additionally, AIU can antagonize the feedback inhibition of thymidine kinase by thymidine triphosphate and iododeoxyuridine triphosphate, further increasing the intracellular concentration of these nucleotides and enhancing their cytotoxic effects. []

A: The position of the azido group in azidopyrimidine nucleosides significantly influences the reactivity of aminyl radicals generated by dissociative electron attachment, a process relevant to radiosensitization. Studies show that when the aminyl radical is located at a primary carbon site, as in 5'-azido-2',5'-dideoxyuridine, it readily abstracts a hydrogen atom, forming an α-azidoalkyl radical. [] This process contributes to enhanced radiation damage. Conversely, aminyl radicals at secondary carbon sites, like in 2'-azido-2'-deoxyuridine, preferentially engage in electrophilic addition to the C5=C6 double bond of the pyrimidine base. [] This difference in reactivity highlights the importance of site-specific azido substitution for optimizing radiosensitizing properties.

ANone: The molecular formula of this compound is C9H12N2O4. Its molecular weight is 212.20 g/mol.

A: Yes, crystallographic studies have revealed that 5-iodo-5'-amino-2',5'-dideoxyuridine (AIU) exhibits an unusual zwitterionic structure and an atypical sugar ring conformation. [, ] These unique structural characteristics could be responsible for AIU's specific antiviral activity and lack of toxicity to uninfected cells.

A: Yes, the presence of a 5'-N-acylamide group in 6-azauridine derivatives makes them more susceptible to degradation under the standard conditions used for removing O-alkylidene protecting groups. [] This observation highlights the need for alternative deprotection strategies when working with such modified nucleosides.

A: Introducing a methylene group between the C5' and O5' positions in 6,5'-cyclo-2'-deoxyuridine increases the distance between the nucleobase and the sugar backbone. [] Crystal structure analysis of the resulting diastereomers reveals that this modification shifts the nucleoside's conformation closer to that of A-form nucleotides rather than B-form nucleotides. This structural change could potentially impact the compound's interaction with biological targets.

A: Yes, metabolic studies demonstrate that AIU is incorporated into the DNA of cells exclusively when infected with herpes simplex virus type 1 (HSV-1). [] Moreover, phosphorylation of AIU is only observed in cell-free extracts derived from HSV-infected cells. [] This specific uptake and metabolic activation within infected cells contribute to AIU's selective antiviral activity and favorable toxicity profile.

A: Yes, adenovirus-mediated transfer of the herpes simplex virus thymidine kinase (HSV-TK) gene significantly enhances the cytotoxicity of antiviral drugs like ganciclovir and araT in rat C6 glioma cells. [] This approach exploits the HSV-TK enzyme's ability to efficiently phosphorylate these drugs, leading to increased intracellular accumulation of their active metabolites and enhanced cell killing.

A: Yes, researchers have successfully conjugated AIU to horseradish peroxidase (HRP), a protein known to undergo retrograde axonal transport. [] This conjugation aimed to explore the possibility of delivering AIU directly to the trigeminal ganglion, the site of latent herpes simplex virus infection. While the conjugation process altered the conformation of HRP, the AIU/HRP conjugate retained significant enzymatic activity and was effectively transported retrogradely in corneal sensory axons. [] This approach demonstrates the potential for utilizing targeted drug delivery strategies to improve the treatment of recurrent herpes simplex virus infections.

ANone: Several analytical techniques are employed to characterize and quantify this compound and its derivatives. These include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique is used to elucidate the structure and conformation of the compounds, including the assignment of proton (1H) and carbon (13C) signals. []

- Chromatographic Methods: Techniques like thin-layer chromatography (TLC) and column chromatography are employed for separating and purifying different nucleoside derivatives. [, ]

- Radiolabeling: Radioactive isotopes like 125I and 32P are incorporated into the structure of nucleoside analogs to track their metabolism, incorporation into DNA, and cellular uptake. [, , ]

A: Yes, several antiviral agents share a similar mechanism of action with AIU, primarily targeting viral DNA polymerase or other enzymes involved in viral DNA replication. Some notable examples include:* Acyclovir (ACV): ACV is another nucleoside analog that exhibits potent antiviral activity against herpesviruses. Like AIU, it requires phosphorylation by viral thymidine kinase for activation. []* Ganciclovir (GCV): GCV is a guanosine analog that also acts as a viral DNA polymerase inhibitor. It shows efficacy against cytomegalovirus and other herpesviruses. []

ANone: The study of AIU and related compounds demonstrates the collaborative nature of scientific research, drawing on expertise from various disciplines, including:

- Organic Chemistry: Synthesis of novel nucleoside analogs and modifications to their structure for improved activity and pharmacological properties. [, , , , , , , , , ]

- Biochemistry: Investigating the mechanism of action, metabolic pathways, and interactions with viral and cellular enzymes. [, , , , ]

- Virology: Evaluating antiviral activity against different viruses in vitro and in vivo, as well as studying resistance mechanisms. [, , , , , , ]

- Pharmacology: Assessing the pharmacokinetic properties, drug delivery strategies, and potential for targeted therapy. [, ]

- Immunology: Examining the impact on the immune system, including immunosuppressive effects and potential for immunomodulation. [, , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.